molecular formula C8H9F3N2O B2666572 4-[(1,1,1-trifluoropropan-2-yl)oxy]pyridin-2-amine CAS No. 1566229-02-4

4-[(1,1,1-trifluoropropan-2-yl)oxy]pyridin-2-amine

Cat. No.: B2666572
CAS No.: 1566229-02-4
M. Wt: 206.168
InChI Key: ADOXWNWNWJTEFW-UHFFFAOYSA-N
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Description

4-[(1,1,1-trifluoropropan-2-yl)oxy]pyridin-2-amine is an organic compound that features a pyridine ring substituted with an amine group and an ether linkage to a trifluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1,1-trifluoropropan-2-yl)oxy]pyridin-2-amine typically involves the reaction of 2-amino-4-hydroxypyridine with 1,1,1-trifluoropropan-2-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a dehydrating agent to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1,1-trifluoropropan-2-yl)oxy]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

4-[(1,1,1-trifluoropropan-2-yl)oxy]pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-[(1,1,1-trifluoropropan-2-yl)oxy]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine: Lacks the amine group, which may affect its reactivity and biological activity.

    2-amino-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trifluoropropyl group, which can influence its chemical properties and applications.

Uniqueness

4-[(1,1,1-trifluoropropan-2-yl)oxy]pyridin-2-amine is unique due to the presence of both an amine group and a trifluoropropyl ether linkage. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its utility in various applications.

Properties

IUPAC Name

4-(1,1,1-trifluoropropan-2-yloxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-5(8(9,10)11)14-6-2-3-13-7(12)4-6/h2-5H,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOXWNWNWJTEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=CC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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